1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position. It is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate and acetic acid to form the pyrazole ring. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the pyrazole core.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or copper, can be used to facilitate the formation of the pyrazole ring through cross-coupling reactions. These methods often provide higher yields and better selectivity.
Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the reaction, reducing the reaction time and improving the overall efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the pyrazole ring, leading to the formation of pyrazolines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups, to produce derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Pyrazolines and other reduced derivatives.
Substitution Products: Halogenated pyrazoles and alkylated pyrazoles.
Scientific Research Applications
Medicinal Chemistry: 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipyretic activities.
Agriculture: Pyrazole derivatives are used in the development of herbicides and insecticides due to their ability to inhibit specific enzymes in pests and weeds.
Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGJEACTEOFQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585893 | |
Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50920-46-2 | |
Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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